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Compound of Interest

Compound Name: Paeoniflorin

Cat. No.: B7979393 Get Quote

Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has

garnered significant scientific interest for its broad spectrum of pharmacological activities. This

technical guide provides an in-depth overview of the therapeutic effects of Paeoniflorin,

focusing on its molecular mechanisms, supported by quantitative data from preclinical and

clinical studies, and detailed experimental methodologies. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Effects
Paeoniflorin exhibits potent anti-inflammatory properties by modulating key signaling

pathways and reducing the production of pro-inflammatory mediators. Its efficacy has been

demonstrated in various in vitro and in vivo models of inflammation.

Molecular Mechanisms of Anti-inflammatory Action
Paeoniflorin's anti-inflammatory effects are primarily mediated through the inhibition of the

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling

pathways. It also influences the Janus Kinase/Signal Transducer and Activator of Transcription

(JAK/STAT) pathway.

By targeting these pathways, Paeoniflorin effectively suppresses the expression and release

of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta

(IL-1β), and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO)

and prostaglandin E2 (PGE2).[1][2][3][4]
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Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of Paeoniflorin has been quantified in several studies, as

summarized in the tables below.

In Vitro Anti-inflammatory Activity of

Paeoniflorin

Parameter Value

IC50 for Nitric Oxide (NO) Production Inhibition

In LPS-stimulated RAW 264.7 cells 2.2 x 10⁻⁴ mol/L[1][2][3][5]

Inhibition of Pro-inflammatory Mediators (in

LPS-stimulated RAW 264.7 cells)

Nitric Oxide (NO) Production 17.61% inhibition[1][2][3]

Prostaglandin E2 (PGE2) Production 27.56% inhibition[1][2][3]

Tumor Necrosis Factor-alpha (TNF-α)

Production
20.57% inhibition[1][2][3]

Interleukin-6 (IL-6) Production 29.01% inhibition[1][2][3]

Inhibition of Gene Expression (in LPS-

stimulated RAW 264.7 cells)

Inducible Nitric Oxide Synthase (iNOS) 35.65% inhibition[1][2]

Cyclooxygenase-2 (COX-2) 38.08% inhibition[1][2]

Interleukin-6 (IL-6) 19.72% inhibition[1][2]

Tumor Necrosis Factor-alpha (TNF-α) 45.19% inhibition[1][2]

Inhibition of Protein Expression (in LPS-

stimulated RAW 264.7 cells)

Cyclooxygenase-2 (COX-2) 50.98% reduction[1][2][3]
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In Vivo Anti-inflammatory and

Immunomodulatory Effects of Paeoniflorin

Animal Model and Treatment Key Findings

Collagen-Induced Arthritis (CIA) in Rats

Paeoniflorin (50 and 100 mg/kg, p.o.) for 14

days

Significantly reduced paw swelling and arthritis

scores. Down-regulated p-NF-κB p65 and p-

MYPT1 expression. Reduced serum levels of

TNF-α, IL-1β, and IL-6.[6]

Paeoniflorin (5, 10, and 20 mg/kg) for 3 weeks

Significantly increased pain threshold and

decreased arthritic symptoms. Reduced

malondialdehyde and increased antioxidant

enzyme activity. Attenuated NF-κB p65, TNF-α,

IL-1β, and IL-6 activity. Reduced COX-2 protein

expression.[4][7]

Allergic Contact Dermatitis in Mice

Paeoniflorin (70 or 140 mg/kg/d)

Significantly inhibited cutaneous inflammation.

Increased IL-4 and IL-10 production while

reducing IL-2 and IL-17 levels in serum and

splenocyte cultures.[8]

LPS-Induced Acute Myocardial Injury in Rats

Paeoniflorin pretreatment

Reduced serum TNF-α from 49.31 ± 9.74 pg/mL

to 17.91 ± 3.63 pg/mL. Reduced serum IL-1β

from 107.40 ± 13.35 pg/mL to 41.98 ± 4.46

pg/mL.[9]

Neuropathic Pain-Induced Depression in Mice

Paeoniflorin treatment
Significantly reduced hippocampal levels of

TNF-α, IL-1β, and IL-6.[10]

Experimental Protocols
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Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a 5% CO₂ humidified incubator.

Treatment: Cells are pre-treated with various concentrations of Paeoniflorin (typically in the

range of 10⁻⁸ to 10⁻⁵ mol/L) for a specified time (e.g., 1 hour) before stimulation with

lipopolysaccharide (LPS; e.g., 0.2 or 1 µg/mL) for a further 18-24 hours.[3][5]

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable

metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3][5]

Cytokine and PGE2 Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the

culture supernatant are quantified using commercially available Enzyme-Linked

Immunosorbent Assay (ELISA) kits.[1][2]

Gene Expression Analysis (Real-time RT-PCR): Total RNA is extracted from the cells,

reverse-transcribed into cDNA, and the expression levels of iNOS, COX-2, TNF-α, and IL-6

are determined by quantitative real-time PCR using specific primers.[1][2]

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE,

transferred to a PVDF membrane, and probed with specific primary antibodies against COX-

2, p-NF-κB p65, and IκBα, followed by incubation with HRP-conjugated secondary antibodies

for chemiluminescent detection.[11]

Animals: Male Wistar or DBA/1 mice are typically used.[6][12]

Induction of Arthritis: Arthritis is induced by an intradermal injection of bovine type II collagen

emulsified with complete Freund's adjuvant at the base of the tail. A booster injection is given

21 days after the primary immunization.[6][12]

Treatment: Paeoniflorin (e.g., 50 and 100 mg/kg) or vehicle is administered orally once daily

for a specified period (e.g., 14 days) starting from the day of the booster injection.[6]

Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling

using a plethysmometer and scoring the clinical signs of arthritis (e.g., erythema, swelling of

joints).
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Biochemical Analysis: At the end of the treatment period, blood samples are collected to

measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA. Joint

tissues are collected for histopathological examination and for Western blot analysis of

signaling proteins like p-NF-κB p65.[6]
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Caption: Paeoniflorin's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Neuroprotective Effects
Paeoniflorin has demonstrated significant neuroprotective properties in models of

neurodegenerative diseases and ischemic stroke. Its mechanisms of action involve anti-

apoptotic, anti-oxidative, and anti-inflammatory effects within the central nervous system.

Molecular Mechanisms of Neuroprotection
The neuroprotective effects of Paeoniflorin are attributed to its ability to modulate multiple

signaling pathways, including the PI3K/Akt and Ca²⁺/Calmodulin-dependent protein kinase II

(CaMKII)/CREB pathways. By activating these pro-survival pathways, Paeoniflorin can inhibit

neuronal apoptosis, reduce oxidative stress, and suppress neuroinflammation.[13][14]

Quantitative Data on Neuroprotective Effects
In Vitro Neuroprotective Effects of

Paeoniflorin

Cell Model and Insult Key Findings

Differentiated PC12 cells exposed to MPP⁺

Paeoniflorin (50–400 µM)

Significantly improved cell viability. The most

significant effect was observed at 200 µM.

Inhibited the over-release of lactate

dehydrogenase (LDH).[14]

PC12 cells exposed to H₂O₂

Paeoniflorin (20, 40, 80 µM)

Increased cell viability to 66.3±1.6%,

75.9±1.1%, and 83.4±1.7% of control,

respectively, in a dose-dependent manner.[15]
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In Vivo Neuroprotective Effects of

Paeoniflorin

Animal Model and Treatment Key Findings

Middle Cerebral Artery Occlusion (MCAO) in

Rats

Paeoniflorin (5 mg/kg, i.p., twice daily) for 14

days

Downregulated pro-inflammatory mediators

(TNF-α, IL-1β, iNOS, COX-2, 5-LOX). Blocked

JNK and p38 MAPK activation and NF-κB

signaling.[13]

Paeoniflorin (10 mg/kg, s.c., twice daily) for 7

days

Significantly reduced infarct volume and

ameliorated neurological deficits.[16]

LPS-induced Neuroinflammation in Mice

Paeoniflorin (5 and 10 mg/kg/day)

Attenuated oxidative stress by inhibiting lipid

peroxidation, nitric oxide levels, and reactive

oxygen species production. Downregulated NF-

κB pathway-related proteins.[17]

Experimental Protocols
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5%

FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with nerve growth

factor (NGF).

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents like 1-

methyl-4-phenylpyridinium (MPP⁺) or hydrogen peroxide (H₂O₂).[14][15]

Treatment: Cells are pre-treated with Paeoniflorin (e.g., 50-400 µM) for a specified duration

(e.g., 3 hours) before the addition of the neurotoxin.

Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial

metabolic activity.[14]
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Lactate Dehydrogenase (LDH) Release Assay: Cell death is quantified by measuring the

activity of LDH released into the culture medium.[14]

Apoptosis Analysis (Flow Cytometry): Apoptosis can be assessed by staining cells with

Annexin V and propidium iodide (PI) and analyzing them by flow cytometry.

Western Blot Analysis: The expression and phosphorylation of proteins in signaling pathways

like PI3K/Akt and MAPK are analyzed by Western blotting.

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

Surgical Procedure: Anesthesia is induced (e.g., with chloral hydrate). A nylon monofilament

is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 2 hours).[2]

Treatment: Paeoniflorin (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally or

subcutaneously at specific time points before or after MCAO.[2][13]

Neurological Deficit Scoring: Neurological function is assessed at various time points after

MCAO using a standardized scoring system.

Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the brains are

removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize

and quantify the infarct volume.

Immunohistochemistry and Western Blotting: Brain tissues are processed for

immunohistochemical staining to detect markers of inflammation (e.g., Iba-1 for microglia)

and for Western blot analysis of signaling proteins.
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Caption: Paeoniflorin's neuroprotective actions via PI3K/Akt and CaMKII/CREB pathways.

Immunomodulatory Effects
Paeoniflorin and its parent extract, Total Glucosides of Peony (TGP), have been shown to

modulate immune responses, making them promising therapeutic agents for autoimmune

diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

Molecular Mechanisms of Immunomodulation
Paeoniflorin exerts its immunomodulatory effects by regulating the function of various immune

cells, including T cells, B cells, and dendritic cells. It can influence the differentiation of T helper

(Th) cells, promoting a shift from a pro-inflammatory Th1/Th17 phenotype to an anti-
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inflammatory Th2/Treg phenotype. This is achieved through the modulation of key signaling

pathways like JAK/STAT and NF-κB.[18]

Quantitative Data from Clinical Trials (Total Glucosides
of Peony - TGP)
While clinical trials specifically on Paeoniflorin are limited, several studies have evaluated the

efficacy of TGP, of which Paeoniflorin is the major active component.

Clinical Trials of Total Glucosides of Peony

(TGP) in Autoimmune Diseases

Disease and Treatment Key Quantitative Outcomes

Rheumatoid Arthritis (RA)

TGP combined with Methotrexate (MTX) vs.

MTX alone

TGP + MTX showed better therapeutic effects

(P = 0.004). Significant decrease in Erythrocyte

Sedimentation Rate (ESR) (P < 0.0001) and

Swollen Joint Count (SJC) (P < 0.00001).[8]

Meta-analysis of TGP as adjuvant therapy

69% less likely to experience adverse liver

effects and 59% less likely to experience

leukopenia compared to conventional DMARDs

alone.[18]

Systemic Lupus Erythematosus (SLE)

TGP combined with standard therapy vs.

standard therapy alone

TGP group showed a greater reduction in the

SLE Disease Activity Index (SLEDAI) score (MD

= -1.70, P < 0.0001).[19]

Recurrent Aphthous Ulcers (RAU)

TGP (1.8 g/day ) for 24 weeks vs. placebo

Monthly ulcer-free interval significantly

increased from a median of 9.6 days at baseline

to 18.5 days at weeks 13-24 (p < 0.05).[20]
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Study Design: A randomized, controlled clinical trial.

Participants: Patients diagnosed with active RA according to the American College of

Rheumatology (ACR) criteria.

Intervention: Patients are randomized to receive either TGP (e.g., 1.8 g/day ) in combination

with a standard disease-modifying antirheumatic drug (DMARD) like methotrexate, or the

DMARD alone.

Outcome Measures:

Primary: ACR20/50/70 response rates (percentage of patients with at least a 20%, 50%, or

70% improvement in tender and swollen joint counts and other parameters).

Secondary: Changes in inflammatory markers (ESR, C-reactive protein), patient-reported

outcomes (pain, quality of life), and safety assessments.

Statistical Analysis: Efficacy is assessed by comparing the response rates and changes in

continuous variables between the treatment groups using appropriate statistical tests.
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Caption: Paeoniflorin's immunomodulatory effect via the JAK/STAT signaling pathway.

Pharmacokinetics
Understanding the pharmacokinetic profile of Paeoniflorin is crucial for its development as a

therapeutic agent.
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Pharmacokinetic Parameters of Paeoniflorin

in Humans (Single IV Injection)

Parameter Value

Half-life (t½) 1.8 - 1.9 hours

Clearance (CL) 10.4 - 11.3 L/h

Apparent Volume of Distribution (Vss) 16.8 - 18.1 L

Maximum Plasma Concentration (Cmax)
402.2 - 1081 ng/mL (for doses of 18.3 - 54.1

mg)

Oral Bioavailability Approximately 3% to 4%

Data from a study in Chinese human volunteers.[13]

Conclusion
Paeoniflorin is a promising natural compound with multifaceted therapeutic effects, particularly

in the realms of inflammation, neurodegeneration, and autoimmune disorders. Its mechanisms

of action are centered around the modulation of key signaling pathways, including NF-κB,

MAPK, PI3K/Akt, and JAK/STAT. While preclinical studies have provided robust evidence of its

efficacy, further well-designed clinical trials are warranted to fully establish its therapeutic

potential in humans. The low oral bioavailability of Paeoniflorin also presents a challenge that

may be addressed through novel drug delivery systems or structural modifications. This

technical guide provides a solid foundation for researchers and drug development

professionals to further explore the therapeutic applications of this remarkable natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7683209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683209/
https://www.benchchem.com/product/b7979393#what-are-the-therapeutic-effects-of-paeoniflorin
https://www.benchchem.com/product/b7979393#what-are-the-therapeutic-effects-of-paeoniflorin
https://www.benchchem.com/product/b7979393#what-are-the-therapeutic-effects-of-paeoniflorin
https://www.benchchem.com/product/b7979393#what-are-the-therapeutic-effects-of-paeoniflorin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7979393?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7979393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

